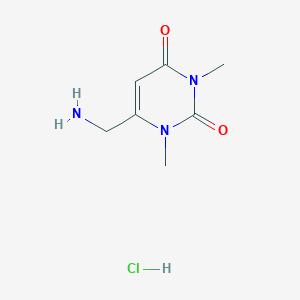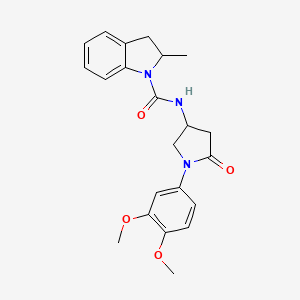
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2260936-25-0 . It has a molecular weight of 298.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3OS.2ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;;/h7,12H,2-5H2,1H3,(H2,11,14);2*1H . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación
Molecular Interaction Studies
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide dihydrochloride is studied for its molecular interactions, particularly as an antagonist for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analysis of this compound (referred to as SR141716) reveals insights into its interaction with the CB1 receptor, contributing to the understanding of cannabinoid receptor ligands (Shim et al., 2002).
Structure-Activity Relationships
Research on pyrazole derivatives, including 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide dihydrochloride, focuses on understanding the structure-activity relationships. These studies aim to characterize cannabinoid receptor binding sites and develop pharmacological probes, potentially useful in therapeutic contexts (Lan et al., 1999).
Synthesis and Biological Evaluation
Research involves the synthesis of novel compounds derived from 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide dihydrochloride for various biological applications. These compounds are evaluated for their anti-inflammatory and analgesic properties, highlighting the compound's potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
In Vivo Brain Binding Studies
Research includes exploring the binding of analogs of 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide dihydrochloride in the mouse brain. These studies provide insights into the pharmacokinetics and potential therapeutic applications of these compounds (Gatley et al., 1996).
Antiproliferative Agents Development
The compound is also a basis for developing new antiproliferative agents. These agents are synthesized to target specific biological pathways, demonstrating the compound's versatility in drug development (Rehman et al., 2018).
Tubulin Inhibitor Chemotype
Another significant application is in the development of tubulin inhibitors. The synthesis and evaluation of related compounds explore their potential as antiproliferative agents, providing a new chemotype for cancer therapy research (Krasavin et al., 2014).
Propiedades
IUPAC Name |
4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;;/h7,12H,2-5H2,1H3,(H2,11,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLHWJCUHMFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNCC2)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2673822.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)
![5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide](/img/structure/B2673828.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)
![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)





